Higher Biochemical Potency Over Close Analog
Icmt-IN-35 demonstrates a biochemical IC50 of 0.8 ± 0.1 μM against ICMT in a cell-free assay. In contrast, compound 10o, a close structural analog differing only in the substitution pattern of its biphenyl group (meta- vs. para-), exhibits an IC50 of 29 ± 5 μM, representing a 36-fold reduction in potency [1].
| Evidence Dimension | In vitro ICMT inhibition (IC50) |
|---|---|
| Target Compound Data | 0.8 ± 0.1 μM |
| Comparator Or Baseline | Compound 10o (IC50 = 29 ± 5 μM) |
| Quantified Difference | 36-fold higher potency |
| Conditions | Cell-free biochemical assay using purified ICMT enzyme |
Why This Matters
This direct comparison demonstrates the extreme sensitivity of ICMT inhibition to minor structural changes, validating Icmt-IN-35's optimized para-biphenyl motif as critical for achieving submicromolar activity, and establishing it as the most potent compound from this specific FTPA-triazole series for in vitro enzyme studies.
- [1] Bergman JA, Hahne K, Hrycyna CA, Gibbs RA. S-Farnesyl-Thiopropionic Acid (FTPA) Triazoles as Potent Inhibitors of Isoprenylcysteine Carboxyl Methyltransferase. ACS Med Chem Lett. 2011;3(1):15-19. doi:10.1021/ml200106d View Source
